

# Ansofaxine's Clinical Significance in Major Depressive Disorder: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This publication provides a comprehensive assessment of the clinical significance of **ansofaxine**, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), in the treatment of Major Depressive Disorder (MDD). Through a detailed comparison with established first-line treatments, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), this guide offers researchers, scientists, and drug development professionals a thorough analysis of **ansofaxine**'s efficacy, safety, and mechanism of action, supported by data from pivotal clinical trials.

## **Executive Summary**

Ansofaxine has demonstrated statistically significant efficacy in treating MDD in Phase II and Phase III clinical trials. Its unique mechanism as a triple reuptake inhibitor presents a potential advantage in addressing a broader range of depressive symptoms. This guide provides a side-by-side comparison of ansofaxine with sertraline, escitalopram, venlafaxine XR, and duloxetine, focusing on quantitative data from placebo-controlled trials to contextualize its clinical performance.

## Mechanism of Action: A Triple Reuptake Inhibitor

**Ansofaxine** hydrochloride functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). By blocking the reuptake of these three key neurotransmitters involved in mood regulation, **ansofaxine** increases their availability in the synaptic cleft, thereby



enhancing neurotransmission.[1] This triple-action mechanism is distinct from SSRIs, which primarily target serotonin, and SNRIs, which target both serotonin and norepinephrine. The addition of dopamine reuptake inhibition may contribute to improvements in motivation, pleasure, and cognitive function, which are often challenging to treat with existing antidepressants.[2][3]



Click to download full resolution via product page

Ansofaxine's Triple Reuptake Inhibition Mechanism

## **Comparative Efficacy in Major Depressive Disorder**

The efficacy of **ansofaxine** has been evaluated in placebo-controlled clinical trials, with the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) or the 17-item Hamilton Depression Rating Scale (HAMD-17) total score from baseline as the primary endpoint. The following tables summarize the efficacy data for **ansofaxine** and key comparators.

Table 1: Efficacy of **Ansofaxine** in MDD - Pivotal Clinical Trials



| Trial                                   | Treatment<br>Group      | N                      | Baseline<br>Mean Score<br>(SD) | Mean<br>Change<br>from<br>Baseline<br>(SD/SE) | Placebo-<br>Adjusted<br>Difference |
|-----------------------------------------|-------------------------|------------------------|--------------------------------|-----------------------------------------------|------------------------------------|
| Ansofaxine<br>Phase III (8<br>weeks)[4] | Ansofaxine<br>80 mg/day | 187                    | MADRS: 32.3<br>(4.4)           | -20.0                                         | -5.4                               |
| Ansofaxine<br>160 mg/day                | 186                     | MADRS: 32.5<br>(4.5)   | -19.9                          | -5.3                                          |                                    |
| Placebo                                 | 185                     | MADRS: 32.4<br>(4.6)   | -14.6                          | N/A                                           | •                                  |
| Ansofaxine Phase II (6 weeks)[5][6] [7] | Ansofaxine<br>40 mg/day | 52                     | HAMD-17:<br>23.5 (3.1)         | -12.46                                        | -2.75                              |
| Ansofaxine<br>80 mg/day                 | 52                      | HAMD-17:<br>23.8 (3.2) | -12.46                         | -2.75                                         |                                    |
| Ansofaxine<br>120 mg/day                | 51                      | HAMD-17:<br>23.7 (3.3) | -12.46                         | -2.75                                         | -                                  |
| Ansofaxine<br>160 mg/day                | 51                      | HAMD-17:<br>23.9 (3.4) | -12.46                         | -2.75                                         | •                                  |
| Placebo                                 | 49                      | HAMD-17:<br>23.6 (3.0) | -9.71                          | N/A                                           |                                    |

Table 2: Efficacy of Comparator Antidepressants in MDD - Pivotal Clinical Trials



| Drug                                   | Trial<br>Duratio<br>n       | Treatme<br>nt<br>Group          | N           | Primary<br>Endpoin<br>t | Mean<br>Change<br>from<br>Baselin<br>e | Placebo<br>Mean<br>Change | Placebo<br>-<br>Adjuste<br>d<br>Differen<br>ce |
|----------------------------------------|-----------------------------|---------------------------------|-------------|-------------------------|----------------------------------------|---------------------------|------------------------------------------------|
| Sertraline                             | 6 months                    | Sertraline                      | 15          | MADRS                   | -14.5                                  | -14.9                     | 0.4[2]                                         |
| Escitalop<br>ram                       | 8 weeks                     | Escitalop<br>ram 10<br>mg/day   | -           | MADRS                   | -16.3                                  | -13.6                     | -2.7[8]                                        |
| Venlafaxi<br>ne XR                     | 8 weeks                     | Venlafaxi<br>ne XR 75<br>mg/day | 174         | HAMD-<br>17             | -10.76                                 | -9.25                     | -1.51[9]                                       |
| Venlafaxi<br>ne XR<br>75-225<br>mg/day | 179                         | HAMD-<br>17                     | -10.37      | -9.25                   | -1.12[9]                               |                           |                                                |
| Duloxetin<br>e                         | 9 weeks                     | Duloxetin<br>e 60<br>mg/day     | 123         | HAMD-<br>17             | -10.9                                  | -6.9                      | -4.0[10]                                       |
| 8 weeks                                | Duloxetin<br>e 80<br>mg/day | 93                              | HAMD-<br>17 | -11.4                   | -9.1                                   | -2.3[11]                  |                                                |
| Duloxetin<br>e 120<br>mg/day           | 103                         | HAMD-<br>17                     | -11.8       | -9.1                    | -2.7[11]                               |                           |                                                |

# **Comparative Safety and Tolerability**

The safety and tolerability of **ansofaxine** have been assessed through the monitoring of treatment-emergent adverse events (TEAEs) and discontinuation rates due to adverse events.

Table 3: Safety and Tolerability of Ansofaxine in MDD - Pivotal Clinical Trials



| Trial                                   | Treatment<br>Group             | Incidence of TEAEs (%)                           | Most Common<br>TEAEs                               | Discontinuatio<br>n Rate due to<br>AEs (%) |
|-----------------------------------------|--------------------------------|--------------------------------------------------|----------------------------------------------------|--------------------------------------------|
| Ansofaxine<br>Phase III (8<br>weeks)[4] | Ansofaxine 80<br>mg/day        | 74.46                                            | Nausea,<br>headache,<br>dizziness,<br>somnolence   | 3.80                                       |
| Ansofaxine 160<br>mg/day                | 78.26                          | Nausea,<br>headache,<br>dizziness,<br>somnolence | 7.07                                               |                                            |
| Placebo                                 | 67.93                          | Nausea,<br>headache,<br>dizziness                | 2.72                                               | _                                          |
| Ansofaxine Phase II (6 weeks)[5]        | Ansofaxine (40-<br>160 mg/day) | 51.92-65.38                                      | Nausea, dizziness, headache, dry mouth, somnolence | Not specified                              |
| Placebo                                 | 38.78                          | Nausea,<br>dizziness,<br>headache                | Not specified                                      |                                            |

Table 4: Safety and Tolerability of Comparator Antidepressants in MDD - Pivotal Clinical Trials



| Drug           | Incidence of<br>TEAEs (%) | Most Common<br>TEAEs                                                         | Discontinuatio<br>n Rate due to<br>AEs (%) | Placebo<br>Discontinuatio<br>n Rate due to<br>AEs (%) |
|----------------|---------------------------|------------------------------------------------------------------------------|--------------------------------------------|-------------------------------------------------------|
| Sertraline     | 76-80                     | Anxiety, influenza-like symptoms, insomnia[12]                               | 9.2-15.3[12]                               | 1.9[12]                                               |
| Escitalopram   | Not specified             | Not specified                                                                | 6.7[3]                                     | Not specified                                         |
| Venlafaxine XR | 67.8-76.7                 | Nausea,<br>dizziness,<br>somnolence, dry<br>mouth[9]                         | Not specified                              | Not specified                                         |
| Duloxetine     | 73.4                      | Nausea, dry mouth, constipation, insomnia, dizziness, fatigue, somnolence[1] | 8.0-13.8[10][13]                           | 3.4-4.3[13][14]                                       |

# **Experimental Protocols**

A summary of the methodologies for the pivotal clinical trials of **ansofaxine** and comparator drugs is provided below.





Click to download full resolution via product page

#### Generalized Clinical Trial Workflow

#### Ansofaxine (Phase III - NCT04853407)[4][15][16]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, fixed-dose, parallel-group study.
- Participants: 588 outpatients (18-65 years) with a DSM-5 diagnosis of MDD, a MADRS total score ≥26, and a Clinical Global Impression - Severity (CGI-S) score ≥4.



- Intervention: 8 weeks of treatment with **ansofaxine** (80 mg/day or 160 mg/day) or placebo.
- Primary Outcome: Change from baseline in MADRS total score at week 8.
- Secondary Outcomes: CGI-S, Patient Global Impression of Improvement (PGI-I), and safety assessments.

#### Sertraline

- Study Design: A multicenter, randomized, double-blind, placebo-controlled feasibility trial.[2]
- Participants: Patients on hemodialysis with MDD.[2]
- Intervention: 6 months of treatment with sertraline or placebo.[2]
- Primary Outcome: Change in MADRS and Beck Depression Inventory II (BDI-II) scores.

#### **Escitalopram**

- Study Design: A placebo-controlled study.[8]
- Participants: Patients with MDD.[8]
- Intervention: 8 weeks of treatment with escitalopram (10 mg/day) or placebo.[8]
- Primary Outcome: Change from baseline in MADRS total score at week 8.[8]

#### Venlafaxine XR

- Study Design: A randomized, double-blind, placebo-controlled study.
- Participants: Patients with MDD.[9]
- Intervention: 8 weeks of treatment with fixed-dose venlafaxine XR (75 mg/day), flexible-dose venlafaxine XR (75-225 mg/day), or placebo.[9]
- Primary Outcome: Change from baseline in HAMD-17 total score at week 8.[9]

#### Duloxetine



- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10][11]
- Participants: Adult patients with DSM-IV MDD.[10][11]
- Intervention: 8-9 weeks of treatment with duloxetine (60 mg/day, 80 mg/day, or 120 mg/day)
   or placebo.[10][11]
- Primary Outcome: Change from baseline in HAMD-17 total score at the end of treatment.[10]
   [11]

### Conclusion

Ansofaxine demonstrates a robust antidepressant effect and a manageable safety profile in patients with Major Depressive Disorder. Its novel triple reuptake inhibitor mechanism may offer a valuable therapeutic alternative, particularly for patients with symptoms of anhedonia and cognitive dysfunction. The comparative data presented in this guide suggest that ansofaxine's efficacy is competitive with established SSRIs and SNRIs. Further head-to-head comparative trials will be crucial to fully elucidate the relative clinical benefits and risks of ansofaxine in the treatment of MDD.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Treatment discontinuation and tolerability as a function of dose and titration of duloxetine in the treatment of major depressive disorder PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sertraline Versus Placebo in Patients with Major Depressive Disorder Undergoing Hemodialysis: A Randomized, Controlled Feasibility Trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of escitalopram in the treatment of major depressive disorder compared with conventional selective serotonin reuptake inhibitors and venlafaxine XR: a meta-analysis -PMC [pmc.ncbi.nlm.nih.gov]

## Validation & Comparative





- 4. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial | Semantic Scholar [semanticscholar.org]
- 7. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Escitalopram for the management of major depressive disorder: a review of its efficacy, safety, and patient acceptability PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, double-blinded, placebo-controlled study to evaluate the efficacy and safety of venlafaxine extended release and a long-term extension study for patients with major depressive disorder in Japan PMC [pmc.ncbi.nlm.nih.gov]
- 10. Duloxetine, 60 mg once daily, for major depressive disorder: a randomized double-blind placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Duloxetine in the treatment of major depressive disorder: a placebo- and paroxetine-controlled trial | European Psychiatry | Cambridge Core [cambridge.org]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. A randomized placebo-controlled trial of duloxetine in patients with major depressive disorder and associated painful physical symptoms PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Duloxetine 60 mg once daily dosing versus placebo in the acute treatment of major depression PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Study to Evaluate the Efficacy and Safety of Ansofaxine Hydrochloride Extendedrelease Tablets in the Treatment of Major Depressive Disorder (MDD) | Clinical Research Trial Listing [centerwatch.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Ansofaxine's Clinical Significance in Major Depressive Disorder: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682980#assessing-the-clinical-significance-of-ansofaxine-s-effects]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com